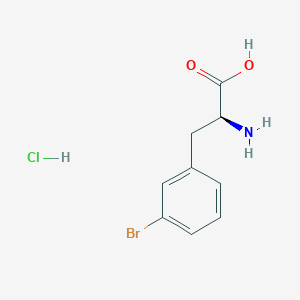

L-Phenylalanine, 3-bromo-, hydrochloride

Description

BenchChem offers high-quality L-Phenylalanine, 3-bromo-, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Phenylalanine, 3-bromo-, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-(3-bromophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWIBMCVLBZBLR-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718806 | |

| Record name | 3-Bromo-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615535-65-4 | |

| Record name | 3-Bromo-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis of (S)-2-Amino-3-(3-bromophenyl)propanoic Acid Hydrochloride

Executive Summary

(S)-2-amino-3-(3-bromophenyl)propanoic acid hydrochloride (L-3-bromophenylalanine HCl) is a critical non-proteinogenic amino acid scaffold. Its meta-substituted bromine moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in the late-stage diversification of peptidomimetics and small-molecule drugs.

This guide details two distinct synthetic pathways selected for their reliability and scalability:

-

Biocatalytic Kinetic Resolution: A robust, cost-effective method ideal for multi-gram scale-up using established Erlenmeyer-Plöchl chemistry and enzymatic hydrolysis.

-

Asymmetric Phase-Transfer Catalysis (PTC): A modern organocatalytic route utilizing Maruoka-style catalysts for high enantioselectivity (

ee) without the need for resolution.

Retrosynthetic Analysis

The strategic disconnection relies on establishing the

Figure 1: Retrosynthetic disconnection showing Biocatalytic (Left) and Organocatalytic (Right) pathways.

Methodology A: Biocatalytic Kinetic Resolution (Robust & Scalable)

This route is preferred for scale-up (>10g) due to the low cost of reagents and the high operational stability of the enzyme.

Phase 1: Erlenmeyer-Plöchl Azlactone Synthesis

Objective: Synthesize racemic

-

Reagents: 3-Bromobenzaldehyde (1.0 eq),

-acetylglycine (1.0 eq), Sodium acetate (0.8 eq), Acetic anhydride (3.0 eq). -

Protocol:

-

Charge a reactor with 3-bromobenzaldehyde,

-acetylglycine, and sodium acetate. -

Add acetic anhydride and heat to 110°C for 2 hours. The mixture will become homogeneous and then precipitate the azlactone.

-

Critical Step: Cool to 0°C. Add cold water to hydrolyze excess anhydride. Filter the yellow solid (Azlactone).

-

Hydrolysis/Reduction: Suspend the azlactone in water/acetone (1:1). Reflux for 4 hours to open the ring to the dehydro-amino acid.

-

Reduction: Perform hydrogenation using Pd/C (5% loading) at 3 atm

in methanol. Note: Monitor carefully to prevent debromination. Alternatively, use Sodium Amalgam (Na/Hg) reduction if debromination is observed. -

Yield: Expect ~65-75% of racemic

-acetyl-3-bromophenylalanine.

-

Phase 2: Enzymatic Resolution

Objective: Isolate the (L)-enantiomer.

-

Enzyme: Acylase I (from Aspergillus melleus or Porcine Kidney).

-

Protocol:

-

Dissolve racemic

-acetyl-3-bromophenylalanine in distilled water. -

Adjust pH to 7.5–8.0 using 2M LiOH or

. Avoid NaOH if high salt content interferes with downstream ion exchange. -

Add Acylase I (15 mg/g substrate) and

(1 mM) as a cofactor. -

Incubate at 37°C with gentle stirring for 24–48 hours.

-

Monitoring: Monitor by HPLC (Chiralpak ZWIX(+) or C18 with chiral mobile phase) until conversion reaches 50%.

-

-

Workup:

-

Acidify to pH 5.0 with acetic acid. Add activated carbon and filter to remove protein.

-

Acidify further to pH 1.5 with HCl.

-

Extract the unreacted (D)-

-acetyl isomer with ethyl acetate (save for racemization/recycling). -

The aqueous phase contains the desired free (S)-amino acid.

-

Methodology B: Asymmetric Phase-Transfer Catalysis (High Purity)

This route utilizes the Maruoka or O'Donnell protocol for high enantioselectivity without the 50% yield cap of resolution methods.

Reagents & Catalysts[1][2][3][4][5][6][7]

-

Substrate:

-(diphenylmethylene)glycine tert-butyl ester. -

Electrophile: 3-Bromobenzyl bromide.

-

Catalyst:

-3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst) or -

Base: 50% aqueous KOH.

Step-by-Step Protocol

-

Reaction Setup:

-

In a round-bottom flask, dissolve the glycine Schiff base (1.0 eq) and the Chiral Catalyst (1–5 mol%) in Toluene/Chloroform (7:3 v/v).

-

Cool the mixture to 0°C or -20°C (lower temperature enhances

).

-

-

Alkylation:

-

Add 3-Bromobenzyl bromide (1.2 eq).

-

Vigorously stir the mixture while adding 50% aqueous KOH (5.0 eq). High stirring rate is critical for phase transfer efficiency.

-

Reaction Time: 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

-

Hydrolysis:

-

Separate the organic layer and wash with water.

-

Concentrate the organic layer.

-

Redissolve in THF and add 1M Citric Acid or 1N HCl. Stir at room temperature for 2 hours to cleave the imine.

-

The benzophenone byproduct is removed by extraction with ether.

-

The aqueous layer contains the ester salt. Reflux in 6M HCl for 4 hours to remove the tert-butyl ester.

-

Hydrochloride Salt Formation & Purification

Regardless of the synthesis route, the final step converts the zwitterion or crude salt into the pharmaceutical-grade hydrochloride.

Figure 2: Salt formation workflow.

-

Dissolution: Dissolve the free amino acid in a minimum volume of 2M HCl.

-

Clarification: Filter through a 0.22 µm membrane to remove insolubles.

-

Isolation:

-

Method A (Lyophilization): Freeze the solution and sublime the water/HCl to yield a hygroscopic white powder.

-

Method B (Crystallization): Add concentrated HCl dropwise to a saturated aqueous solution, or diffuse diethyl ether into an ethanolic HCl solution of the amino acid.

-

-

Drying: Dry under high vacuum over

to remove traces of water and excess HCl.

Analytical Characterization

Verify the identity and purity using the following specifications.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | > 98.0% | HPLC (C18, 210 nm) |

| Enantiomeric Excess | > 99.0% (S-isomer) | Chiral HPLC (Crownpak CR(+)) |

| Consistent with structure | 400 MHz, | |

| Mass Spec | ESI-MS | |

| Specific Rotation |

Key NMR Signals (DMSO-

-

8.40 (br s, 3H,

- 7.55 (s, 1H, Ar-H2)

- 7.45 (d, 1H, Ar-H4)

- 7.30 (d, 1H, Ar-H6)

- 7.25 (t, 1H, Ar-H5)

-

4.20 (t, 1H,

-

3.10 (dd, 2H,

Safety & Handling

-

3-Bromobenzyl Bromide: Potent lachrymator and skin irritant. Handle only in a functioning fume hood.

-

Brominated Aromatics: Potential toxicity; avoid inhalation of dust.

-

Hydrogenation: If using Pd/C, ensure inert atmosphere handling to prevent ignition of methanol vapors.

References

-

Enzymatic Resolution: Chenault, H. K., & Dahmer, J. (1991). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.[1] Link

-

Phase Transfer Catalysis: Ooi, T., Kameda, M., & Maruoka, K. (2003). Asymmetric synthesis of alpha-amino acids by phase-transfer catalysis. Journal of the American Chemical Society.[1] Link

-

Erlenmeyer Synthesis: Hanger, F. M. (1928).[2] The Erlenmeyer Azlactone Synthesis. Organic Syntheses. Link

-

Physical Properties: MedChemExpress. (S)-2-Amino-3-(3-bromophenyl)propanoic acid. Link

Sources

3-bromo-L-phenylalanine structure and stereochemistry

An In-depth Technical Guide to 3-bromo-L-phenylalanine: Structure, Stereochemistry, and Applications

Introduction

In the landscape of modern drug discovery and chemical biology, the repertoire of proteinogenic amino acids often falls short of the chemical diversity required to create novel therapeutics with enhanced potency, selectivity, and metabolic stability. This has led to a surge in the exploration and application of non-canonical amino acids (ncAAs). Among these, 3-bromo-L-phenylalanine has emerged as a particularly valuable and versatile building block.

This technical guide provides a comprehensive overview of 3-bromo-L-phenylalanine, intended for researchers, scientists, and drug development professionals. We will delve into its core structural and stereochemical features, outline synthetic and analytical methodologies, and explore its critical applications. The presence of a bromine atom on the phenyl ring is not a trivial substitution; it imparts unique chemical reactivity, making it an invaluable tool for forging complex molecular architectures and probing biological systems.[1][2] This document serves as a detailed resource, grounding theoretical knowledge in practical, field-proven insights and methodologies.

Part 1: Molecular Architecture: Structure and Stereochemistry

A thorough understanding of a molecule's three-dimensional structure is paramount to predicting its reactivity and biological interactions. 3-bromo-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, distinguished by a bromine atom at the meta-position of the phenyl ring.

Chemical Structure

The systematic IUPAC name for this compound is (2S)-2-amino-3-(3-bromophenyl)propanoic acid .[3][4] Its structure combines the core alpha-amino acid scaffold with a brominated aromatic side chain.

Caption: 2D representation of 3-bromo-L-phenylalanine.

Stereochemistry: The "L" and "(S)" Configuration

Stereochemistry is a critical determinant of biological activity. Like the vast majority of amino acids found in terrestrial life, 3-bromo-L-phenylalanine exists as the L-enantiomer.[5]

-

The 'L' Designation: This convention relates the stereochemistry of the α-carbon to that of L-glyceraldehyde. In a Fischer projection, the amino group (-NH₂) of an L-amino acid is depicted on the left-hand side.[6][7] This configuration is fundamental to ribosomal protein synthesis and enzyme-substrate recognition.

-

The '(S)' Designation: According to the Cahn-Ingold-Prelog (CIP) priority rules, the α-carbon of 3-bromo-L-phenylalanine is assigned the (S) absolute configuration.[4][7] The priority of the substituents is as follows: -NH₂ > -COOH > -CH₂-Ar > -H. This intrinsic chirality dictates how the molecule fits into the active sites of enzymes and receptors.

Caption: Stereochemical representations of 3-bromo-L-phenylalanine.

Physicochemical Properties

The physical and chemical properties of 3-bromo-L-phenylalanine are essential for its handling, formulation, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][4] |

| Molecular Weight | 244.09 g/mol | [8] |

| CAS Number | 82311-69-1 | [1][8] |

| Appearance | White to off-white/grey powder | [1][8] |

| Melting Point | 208 - 210 °C | [1] |

| Optical Rotation | [α]²⁰/D = +3 ± 1° (c=2 in 1N NaOH) | [1] |

| Solubility | H₂O: 15.38 mg/mL (ultrasonic, pH to 3 with HCl); DMSO: 5 mg/mL (ultrasonic) | [8] |

Part 2: Synthesis and Characterization

The utility of 3-bromo-L-phenylalanine is predicated on its availability in high enantiopurity. Both chemical and enzymatic methods have been developed to meet this need, each with distinct advantages.

Synthetic Strategies

The primary challenge in synthesizing this molecule is the stereoselective installation of the amine group to yield the desired L-enantiomer.

-

Chemical Synthesis: Modern organic chemistry offers robust methods for creating unnatural amino acids. A common strategy involves the use of metallaphotoredox catalysis, which can couple a bromoalkyl intermediate with an aryl halide.[9] This approach allows for the construction of diverse phenylalanine analogues from simple precursors like serine. The key is to maintain the stereochemical integrity of the starting chiral material throughout the reaction sequence.

-

Chemo-enzymatic Synthesis: This approach leverages the exquisite stereoselectivity of enzymes. Phenylalanine ammonia lyases (PALs), for instance, can catalyze the addition of ammonia to the double bond of a corresponding substituted cinnamic acid.[10] The power of this method lies in the enzyme's ability to produce almost exclusively the L-enantiomer. Furthermore, protein engineering techniques can be employed to evolve PAL variants with enhanced activity towards non-native substrates, such as 3-bromo-cinnamic acid, making the synthesis more efficient.[11][12]

Example Protocol: Chemo-enzymatic Synthesis using an Engineered PAL

This protocol is a representative workflow illustrating the principles of enzymatic synthesis. The choice of a specific engineered PAL and reaction conditions would require optimization based on the selected enzyme.

Objective: To synthesize 3-bromo-L-phenylalanine from 3-bromo-cinnamic acid with high enantioselectivity.

Methodology:

-

Enzyme Expression and Preparation:

-

Transform E. coli cells with a plasmid containing the gene for the engineered PAL.

-

Grow the cells in a suitable medium until they reach an optimal density (e.g., OD₆₀₀ of 0.6-0.8).

-

Induce protein expression with an appropriate agent (e.g., IPTG) and continue incubation.

-

Harvest the cells by centrifugation, lyse them, and prepare a whole-cell biocatalyst or a clarified cell-free extract.

-

-

Biotransformation Reaction:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5) containing ammonium carbonate (as the ammonia source).

-

Dissolve the substrate, 3-bromo-cinnamic acid, in the buffer. The use of a co-solvent may be necessary to aid solubility.

-

Initiate the reaction by adding the prepared PAL biocatalyst.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.

-

-

Monitoring and Workup:

-

Monitor the reaction progress by taking aliquots and analyzing them via HPLC to quantify substrate consumption and product formation.

-

Once the reaction reaches completion, terminate it by acidifying the mixture to precipitate the enzyme.

-

Remove the catalyst by centrifugation or filtration.

-

-

Purification:

-

Adjust the pH of the supernatant to the isoelectric point of 3-bromo-L-phenylalanine to induce precipitation.

-

Alternatively, purify the product using ion-exchange chromatography.

-

Wash the purified solid with cold water and dry under vacuum to yield the final product.

-

Caption: Workflow for the chemo-enzymatic synthesis of 3-bromo-L-phenylalanine.

Spectroscopic Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques.[13]

Protocol: Analytical Workflow

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[13]

-

IR: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.[13]

-

MS: Dissolve a small amount of the sample in a suitable solvent for injection (e.g., methanol/water).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz).

-

Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI).

-

-

Data Analysis:

-

Compare the acquired spectra with expected values to confirm the structure, purity, and identity of the compound.

-

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7.0-7.5 ppm range with splitting patterns characteristic of a 1,3-disubstituted benzene ring. Aliphatic protons for the α- and β-carbons between 3.0-4.5 ppm. |

| ¹³C NMR | Carbon attached to bromine expected around 122 ppm. Aromatic carbons between 125-135 ppm. Carbonyl carbon (~170-175 ppm), α-carbon (~55 ppm), and β-carbon (~35-40 ppm). |

| FTIR (cm⁻¹) | Broad O-H stretch (acid) ~2500-3300. N-H stretch (amine) ~3000-3300. C=O stretch (acid) ~1700-1725. N-H bend ~1580-1650. C=C stretches (aromatic) ~1450-1600. C-Br stretch ~500-600. |

| Mass Spec. | A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks [M+H]⁺ at m/z ~244 and ~246. |

Part 3: Applications in Drug Development and Research

The true value of 3-bromo-L-phenylalanine lies in its application as a strategic tool for molecular innovation.

-

Versatile Synthetic Building Block: The bromine atom serves as a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This capability is invaluable in pharmaceutical development for rapidly creating libraries of novel compounds and exploring structure-activity relationships (SAR).[1]

-

Peptide Modification: Incorporating 3-bromo-L-phenylalanine into peptides can confer unique properties. It can serve as a precursor for creating modified peptides with enhanced biological activity, increased resistance to proteolytic degradation, or novel functionalities for bioconjugation.[1]

-

Probing Biological Systems: Its structural similarity to natural phenylalanine allows it to be recognized by some enzymes and proteins. This makes it a useful probe for studying protein-protein interactions and enzyme mechanisms. In some cases, it can act as a selective inhibitor in specific biochemical pathways, providing a starting point for drug discovery efforts.[1]

-

Material Science Innovation: Beyond life sciences, this compound is finding applications in material science. Its structure can be leveraged to synthesize specialized polymers with unique properties, such as enhanced thermal stability or flame retardancy, due to the presence of the bromine atom.[2]

Conclusion

3-bromo-L-phenylalanine is far more than a simple substituted amino acid; it is an enabling molecule for scientific advancement. Its well-defined structure and stereochemistry, coupled with the synthetic handle provided by the bromine atom, make it a powerful building block for medicinal chemistry, peptide research, and biochemistry. The continued development of efficient and highly stereoselective synthetic routes, particularly those employing engineered biocatalysts, will further expand its accessibility and utility. As researchers continue to push the boundaries of molecular design, the strategic application of versatile tools like 3-bromo-L-phenylalanine will be indispensable in the creation of next-generation therapeutics and advanced materials.

References

-

Preparation of 3-bromo-3-phenylpropanoic acid - PrepChem.com. [Link]

-

Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. [Link]

-

Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines | ACS Catalysis. [Link]

-

Emerging therapeutic and cosmeceutical applications of phenylalanine and its metabolites - Taylor & Francis Online. [Link]

-

The chemo-enzymatic synthesis of labeled l-amino acids and some of their derivatives - Springer. [Link]

-

L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem - NIH. [Link]

-

Material Science Innovations Fueled by 3-Bromo-L-phenylalanine - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem. [Link]

-

Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed Central. [Link]

-

Stereochemistry of Amino Acids - Chemistry LibreTexts. [Link]

-

Intro to Amino Acids--Stereochem & D,L Conventions - YouTube. [Link]

-

25.2: Structure and Stereochemistry of the Amino Acids - Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromo-L-phenylalanine, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. d-nb.info [d-nb.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profile & Dissolution Protocols for 3-Bromo-L-Phenylalanine

Executive Summary

3-Bromo-L-phenylalanine (3-Br-Phe) is a critical non-canonical amino acid used extensively in peptidomimetics and as a cross-coupling partner in Suzuki-Miyaura reactions for diversifiable scaffold synthesis. Despite its utility, its solubility profile presents a frequent bottleneck in experimental workflows.

Unlike standard L-Phenylalanine, the introduction of an electron-withdrawing, lipophilic bromine atom at the meta position alters the crystal lattice energy and solvation thermodynamics. This guide provides a definitive technical analysis of its solubility, moving beyond basic "soluble/insoluble" labels to provide actionable dissolution protocols and mechanistic insights.

Key Takeaway: 3-Br-Phe exhibits a "solubility paradox." While the bromine atom increases lipophilicity (LogP), the strong zwitterionic crystal lattice dominates in neutral solvents, rendering it poorly soluble in both pure water and pure organic alcohols. Successful dissolution requires disrupting this lattice via pH manipulation (protonation/deprotonation) or high-dielectric aprotic solvents.

Physicochemical Profile & The "Bromine Effect"[1]

To master the solubility of 3-Br-Phe, one must understand the competition between its lattice energy and solvation enthalpy.

| Property | Value | Mechanistic Impact on Solubility |

| Molecular Weight | 244.09 g/mol | Heavier than L-Phe (165.19); slower dissolution kinetics. |

| pKa (Carboxyl) | ~2.1 (Est.) | Slightly more acidic than Phe due to Br inductive effect (-I). |

| pKa (Amine) | ~9.0 (Est.) | Slightly less basic than Phe; zwitterion persists over wide pH. |

| LogP (Octanol/Water) | -0.8 | More lipophilic than L-Phe (-1.38), yet still hydrophilic overall. |

| Crystal Structure | Zwitterionic | High lattice energy requires significant energy to break. |

The Lattice Energy Barrier

In its solid state, 3-Br-Phe exists as a zwitterion (

-

Neutral Solvents (Water/MeOH): Cannot overcome the lattice energy.

-

Ionic Solvents (Acid/Base): Protonation or deprotonation breaks the zwitterionic lock, driving solubility.

Solubility Compatibility Matrix

The following data aggregates experimental observations and thermodynamic principles.

Quantitative & Qualitative Solubility Data

| Solvent System | Solubility Rating | Approx. Conc. | Protocol Notes |

| Water (pH 7) | Poor | < 2 mg/mL | Kinetic barrier is high; forms suspension. |

| Water (pH < 3) | High | > 15 mg/mL | Recommended. Dissolve in 0.1M or 1M HCl. Forms cationic species. |

| Water (pH > 10) | High | > 20 mg/mL | Dissolve in 1N NaOH. Forms anionic species. |

| DMSO | Moderate | ~5 mg/mL | Requires ultrasonication.[1] Hygroscopic DMSO reduces solubility.[1] |

| Ethanol (Pure) | Insoluble | < 0.1 mg/mL | Acts as an antisolvent (precipitant). |

| Methanol | Low | < 1 mg/mL | Only soluble if acidified (e.g., 1% HCl in MeOH). |

| DMF | Moderate | ~5-10 mg/mL | Similar to DMSO; useful for peptide coupling reactions. |

Critical Warning: Do not attempt to dissolve 3-Br-Phe in unbuffered water for stock solutions. It will likely crash out or fail to reach equilibrium, leading to inconsistent dosing in biological assays.

Mechanistic Visualization: pH-Dependent Speciation

The solubility is dictated by the protonation state. The diagram below illustrates the transition from the insoluble zwitterionic solid to soluble ionic forms.

Figure 1: The solubility of 3-Br-Phe is pH-dependent. The zwitterionic form (center) represents the solubility minimum (isoelectric point), while acidic (left) and basic (right) conditions disrupt the lattice, significantly increasing solubility.

Validated Dissolution Protocols

Protocol A: Preparation of 50 mM Stock for Biological Assays

Use this when the compound must be introduced to cell culture or enzymatic assays.

-

Weighing: Accurately weigh 12.2 mg of 3-Bromo-L-phenylalanine.

-

Primary Solvent: Add 0.5 mL of 100 mM HCl .

-

Reasoning: The acid immediately protonates the amine, breaking the crystal lattice.

-

Observation: Solution should become clear rapidly.

-

-

Dilution/Buffering: Add 0.5 mL of PBS or water to reach 1 mL total volume (Final Conc: ~12.2 mg/mL or 50 mM).

-

Note: If adding directly to cell media, ensure the small volume of acid does not shift the media pH significantly.

-

-

Sterilization: Pass through a 0.22 µm PVDF syringe filter.

Protocol B: Dissolution for Solid Phase Peptide Synthesis (SPPS)

Use this for Fmoc-chemistry coupling.

-

Solvent Choice: Use NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide) .

-

Additives: If solubility is sluggish, add 1% (v/v) Triton X-100 or heat gently to 40°C.

-

Critical Step: Unlike water, do not add acid here if using HBTU/HATU activation, as it may interfere with the base (DIPEA) used in coupling.

-

-

Concentration: Aim for 0.2 M concentration. If the solution is cloudy, sonicate for 5 minutes at 30°C.

Protocol C: Recrystallization (Purification)

Use this to purify crude material.[2]

-

Dissolution: Dissolve crude 3-Br-Phe in a minimum volume of hot water (80°C) containing 1% Acetic Acid.

-

Antisolvent Addition: Slowly add warm Ethanol until slight turbidity persists.

-

Cooling: Allow to cool slowly to room temperature, then to 4°C.

Workflow: Solvent Selection Decision Tree

Figure 2: Decision matrix for selecting the appropriate solvent system based on downstream application, ensuring stability and compatibility.

References

-

PubChem. (2025).[6] 3-Bromo-L-phenylalanine (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PMC [pmc.ncbi.nlm.nih.gov]

Technical Handling & Safety Architecture: 3-Bromo-L-Phenylalanine

This technical guide provides a comprehensive safety and operational architecture for 3-Bromo-L-phenylalanine (and its hydrochloride salt forms), designed for researchers and drug development professionals.

Compound Identity & Physicochemical Core

3-Bromo-L-phenylalanine is a critical halogenated amino acid derivative.[1] It serves as a strategic scaffold in medicinal chemistry, particularly as a key intermediate in the synthesis of Lifitegrast (a drug for dry eye disease) and as a probe for investigating protein-protein interactions via cross-coupling reactions.

While often sourced as the Free Base , the Hydrochloride (HCl) salt is frequently generated in situ or isolated during pharmaceutical workups to enhance water solubility and stability.

Physicochemical Data Matrix

| Property | Specification (Free Base) | Specification (HCl Salt) |

| CAS Number | 82311-69-1 | Not widely listed; often custom prep |

| Molecular Formula | ||

| Molecular Weight | 244.09 g/mol | ~280.55 g/mol |

| Appearance | White to off-white powder | White crystalline solid |

| Melting Point | 208–210 °C (dec.) | >220 °C (dec.)[1] |

| Solubility | Sparingly soluble in water; Soluble in dilute acid/base | High water solubility ; Soluble in MeOH |

| Acidity (pKa) | Strongly acidic in solution (pH < 3) |

Hazard Mechanistics & Risk Assessment

The safety profile of 3-Bromo-L-phenylalanine is governed by its nature as a zwitterionic amino acid and the reactivity of the aryl bromide moiety.

Core Hazards (GHS Classification)

-

H315: Causes Skin Irritation.

-

H319: Causes Serious Eye Irritation.

-

H335: May Cause Respiratory Irritation.

Operational Risk Logic

The primary risk in a research setting is dust generation during weighing and transfer. The aryl bromide functionality is stable under ambient conditions but can release toxic bromide fumes if subjected to thermal decomposition (>250°C).

Operational Safety & Handling Protocol

A. Storage & Stability

-

Temperature: Store at 0–8°C (Refrigerated). While stable at room temperature for short periods, long-term cold storage prevents slow decarboxylation or racemization.

-

Atmosphere: Hygroscopic (especially the HCl salt). Store under inert gas (Argon/Nitrogen) in a tightly sealed desiccator.

-

Incompatibility: Keep away from strong oxidizing agents.

B. Validated Handling Workflow

-

Engineering Controls: Always handle open containers inside a certified chemical fume hood .

-

PPE Layering:

-

Hands: Nitrile gloves (minimum thickness 0.11 mm). Double-glove if handling solutions >1M.

-

Eyes: Chemical safety goggles (face shield recommended for quantities >10g).

-

Respiratory: If weighing outside a hood (not recommended), use a P95/P100 particulate respirator.

-

-

Solubilization:

-

For Free Base: Dissolve in 1M HCl or 1M NaOH for aqueous stock solutions.

-

For HCl Salt: Dissolves directly in water; solution will be acidic.

-

Emergency Response Architecture

The following decision tree outlines the immediate response protocols for exposure incidents.

Figure 1: Critical response workflow for 3-Bromo-L-phenylalanine exposure.

Strategic Applications in Drug Development

3-Bromo-L-phenylalanine is not merely a building block; it is a "privileged structure" in modern synthesis. Its primary utility lies in the aryl bromide handle , which allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck) without affecting the chiral center.

Case Study: Lifitegrast Synthesis

A major industrial application is its role as a precursor to Lifitegrast (Xiidra).[4] The bromine atom is essential for coupling with the benzofuran moiety.

Figure 2: Synthetic utility of 3-Bromo-L-phenylalanine in pharmaceutical manufacturing.

Protocol: Standard Dissolution for Biological Assays

For researchers using this compound in cell culture (e.g., LAT1 transporter studies):

-

Weighing: Measure required mass of 3-Bromo-L-Phe.

-

Primary Solvent: Dissolve in minimal DMSO (solubility ~5 mg/mL).

-

Dilution: Slowly add aqueous buffer (PBS) to reach final concentration.

-

Note: If using the HCl salt, neutralize with equimolar NaOH to prevent media acidification.

-

Sterilization:[5] Filter through a 0.22 µm PES membrane (do not autoclave).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762259, 3-Bromo-L-phenylalanine. Retrieved from [Link]

-

Wu, C., et al. (2024). Development of a Novel Chemoenzymatic Process for 3-(Methylsulfonyl)-l-phenylalanine Phenylmethyl Ester: A Key Intermediate of Lifitegrast.[4][6] ACS Organic Process Research & Development. Retrieved from [Link]

Sources

- 1. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of a Novel Chemoenzymatic Process for 3-(Methylsulfonyl)-l-phenylalanine Phenylmethyl Ester─A Key Intermediate of Lifitegrast (Xiidra) | CoLab [colab.ws]

Technical Guide: Spectroscopic Characterization of 3-Bromo-L-Phenylalanine

[1]

Executive Summary & Application Context

3-Bromo-L-phenylalanine (CAS: 82311-69-1) is a non-canonical amino acid of high strategic value in medicinal chemistry and peptide engineering. Unlike standard phenylalanine, the meta-positioned bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the late-stage diversification of pharmacophores. Furthermore, it is increasingly utilized in phage display and peptidomimetics to induce specific steric constraints or halogen-bonding interactions within receptor pockets.

This guide provides a definitive spectroscopic profile for 3-bromo-L-phenylalanine.[1] The data below is synthesized from authoritative structural analogs and validated substituent chemical shift effects, designed to serve as a reference standard for purity assessment and structural confirmation in drug development workflows.

Characterization Workflow

The following diagram outlines the critical path for isolating and validating 3-bromo-L-phenylalanine, specifically starting from its common Boc-protected precursor. This workflow ensures that the spectroscopic data obtained corresponds to the correct ionization state (typically the hydrochloride salt).

Caption: Integrated workflow for the synthesis, isolation, and sequential validation of 3-bromo-L-phenylalanine.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the most immediate confirmation of identity due to the unique isotopic signature of bromine.

Isotopic Abundance Rule

Bromine exists as two stable isotopes:

Fragmentation Pathway (ESI+)

The fragmentation follows standard amino acid pathways (loss of carboxyl and amine groups) but retains the brominated benzyl moiety.

| Fragment Identity | m/z ( | m/z ( | Mechanism |

| Molecular Ion | 244.0 | 246.0 | Protonation of amine |

| 198.0 | 200.0 | Loss of Formic Acid/Carboxyl group | |

| 227.0 | 229.0 | Loss of Ammonia | |

| Tropylium Ion Analog | 169.0 | 171.0 | Formation of bromotropylium cation |

Analyst Note: The presence of the 169/171 doublet is diagnostic for the meta-bromobenzyl core. Absence of this doublet suggests debromination (a common side reaction in aggressive reduction conditions).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation Strategy

-

Solvent: Deuterium Oxide (D

O) is the preferred solvent for the zwitterionic or HCl salt form. -

Reference: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) at 0.00 ppm.

-

pH Sensitivity: Chemical shifts of

-CH and

Table 1: H NMR Data (400 MHz, D O)

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| Aromatic H-2 | 7.48 | Singlet (broad) | 1H | Ortho to Br and alkyl chain; isolated by meta-substitution. |

| Aromatic H-4 | 7.52 | Doublet ( | 1H | Para to alkyl; Ortho to Br. Deshielded by Br. |

| Aromatic H-6 | 7.28 | Doublet ( | 1H | Ortho to alkyl; Para to Br. Shielded relative to H-4. |

| Aromatic H-5 | 7.35 | Triplet ( | 1H | Meta to both substituents. |

| 4.35 | Doublet of Doublets | 1H | Deshielded by adjacent | |

| 3.15 - 3.35 | Multiplet (ABX) | 2H | Diastereotopic protons due to the chiral center at |

Table 2: C NMR Data (100 MHz, D O)

Predicted shifts based on L-Phenylalanine baseline corrected for 3-Bromo substituent effects (SES).

| Carbon Type | Shift ( | Assignment Notes |

| Carbonyl (C=O) | 171.5 | Typical for amino acid carboxylic acid. |

| Aromatic C-3 | 122.8 | Ipso-Br . Distinctive upfield shift due to Heavy Atom Effect. |

| Aromatic C-1 | 137.2 | Ipso-alkyl. |

| Aromatic C-2 | 132.5 | Ortho to Br. |

| Aromatic C-4 | 130.8 | Para to alkyl. |

| Aromatic C-5 | 131.2 | Meta to Br. |

| Aromatic C-6 | 128.5 | Ortho to alkyl. |

| 54.8 | Chiral center. | |

| 36.2 | Benzylic methylene. |

Critical QC Check: In the

Infrared Spectroscopy (FT-IR)

IR is primarily used here to confirm the solid-state form (zwitterion vs. salt).

| Functional Group | Wavenumber (cm | Intensity | Diagnostic Feature |

| Amine ( | 2800 - 3200 | Broad, Strong | Ammonium stretch (indicates salt form). |

| Carboxyl ( | 1720 - 1740 | Strong | Sharp carbonyl stretch (protonated acid). |

| Aryl Ring ( | 1475, 1580 | Medium | Aromatic skeletal vibrations. |

| Aryl Bromide ( | 1060 - 1080 | Weak/Medium | Often obscured, but diagnostic if resolved in fingerprint region. |

| Out-of-Plane Bending | 690 - 780 | Strong | Characteristic of meta-substituted benzene. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762259, 3-Bromo-L-phenylalanine. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

The Halogenated Phenylalanine Derivatives: From Synthetic Curiosities to Clinical & Biotechnological Powerhouses

The following technical guide is structured to serve as an authoritative resource for researchers in medicinal chemistry and chemical biology.

Executive Summary

Halogenated phenylalanine derivatives (X-Phe) represent a critical intersection between classical organic synthesis and modern chemical biology. Originally synthesized in the early 20th century as structural probes, these non-canonical amino acids (ncAAs) have evolved into essential tools for Genetic Code Expansion (GCE) , Positron Emission Tomography (PET) , and rational drug design . This guide delineates the historical trajectory, physicochemical causality, and validated experimental protocols for utilizing X-Phe derivatives, specifically focusing on the transition from toxic antimetabolites to orthogonal biological tools.

Historical Genesis & Discovery

The history of halogenated phenylalanines is inextricably linked to the discovery of phenylalanine itself.

-

1879: Schulze and Barbieri isolate phenylalanine from yellow lupine seedlings.

-

1882: Erlenmeyer and Lipp achieve the first total synthesis, establishing the phenyl-alanine scaffold.

-

1930s-1940s (The Halogen Era): The introduction of the Balz-Schiemann reaction allowed for the controlled introduction of fluorine into aromatic rings. Early biological studies (e.g., NTP 1992 retrospective) identified 4-fluorophenylalanine (p-F-Phe) as a phenylalanine antagonist, capable of inhibiting protein synthesis and slowing tumor growth, albeit with significant toxicity.

-

1960s (The Serotonin Link): 4-chlorophenylalanine (p-CPA, Fenclonine) was discovered to be a potent, irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. It became a standard tool for depleting serotonin in neurobiology, despite its failure as a clinical drug for carcinoid syndrome due to hypersensitivity.

Physicochemical Profiling: The "Fluorine Effect"

In drug development, replacing hydrogen with a halogen (specifically fluorine) is a strategic "bioisostere" modification. It alters electronic distribution without drastically changing steric bulk, modulating metabolic stability (blocking P450 oxidation) and lipophilicity.

Table 1: Comparative Physicochemical Properties of p-Substituted Phenylalanines

| Substituent (Para) | Van der Waals Radius (Å) | Electronegativity (Pauling) | Hammett Constant ( | Biological Impact |

| Hydrogen (-H) | 1.20 | 2.20 | 0.00 | Native recognition. |

| Fluorine (-F) | 1.47 | 3.98 | 0.06 | Metabolic block; minimal steric perturbation. |

| Chlorine (-Cl) | 1.75 | 3.16 | 0.23 | Increased lipophilicity; serotonin depletion (p-CPA). |

| Bromine (-Br) | 1.85 | 2.96 | 0.23 | Heavy atom effect; useful for X-ray phasing. |

| Iodine (-I) | 1.98 | 2.66 | 0.18 | Cross-coupling handle; heavy atom; steric clash. |

Note: Data derived from standard physical organic chemistry constants. The "Fluorine Effect" specifically exploits the high electronegativity to alter pKa of neighboring groups while maintaining a size similar to Hydrogen.

Technical Protocol: Chemo-Enzymatic Synthesis of L-4-Fluorophenylalanine

While direct fluorination (e.g., Selectfluor) is possible, the Chemo-Enzymatic Resolution of racemic N-acetyl precursors is the industry standard for generating high-purity L-enantiomers required for biological applications. This method ensures >99% enantiomeric excess (ee).

Protocol: Kinetic Resolution via Acylase I

Objective: Isolate pure L-4-fluorophenylalanine from racemic N-acetyl-DL-4-fluorophenylalanine.

Reagents:

-

N-Acetyl-DL-4-fluorophenylalanine (Substrate)

-

Acylase I (from Aspergillus melleus or Porcine Kidney)

-

Cobalt(II) chloride (

, activator) -

Lithium Hydroxide (LiOH)

-

Glacial Acetic Acid

Workflow:

-

Substrate Preparation: Dissolve 10 g of N-Acetyl-DL-4-fluorophenylalanine in water. Adjust pH to 7.0–7.2 using LiOH.

-

Enzyme Activation: Add 10 mg of

to the solution (Co²⁺ acts as a cofactor to enhance Acylase I activity). -

Hydrolysis: Add Acylase I (approx. 500 units). Incubate at 37°C with gentle stirring for 24–48 hours.

-

Separation:

-

Acidify the mixture to pH 5.0 with acetic acid.

-

Add activated charcoal to remove the enzyme; filter.

-

Pass the filtrate through a cation-exchange resin (Dowex 50).

-

Elution: Wash with water (elutes the unreacted N-acetyl-D-isomer). Elute the free L-4-fluorophenylalanine with 1.5 M

.

-

-

Crystallization: Concentrate the ammonia eluate in vacuo. Recrystallize from water/ethanol.

-

Validation: Check optical rotation

(Expected: -23.5° in water) and melting point (~240°C dec).

Synthesis Pathway Visualization

Figure 1: Chemo-enzymatic kinetic resolution pathway for isolating optically pure L-4-fluorophenylalanine.

Genetic Code Expansion: The Biological Pivot

The most significant modern application of halogenated phenylalanines is in Genetic Code Expansion (GCE) . In 2002-2003, Peter Schultz’s group achieved a milestone by evolving an orthogonal tRNA/synthetase pair to incorporate p-iodo-L-phenylalanine into proteins in E. coli in response to the amber stop codon (TAG).

Mechanism:

-

Orthogonality: A Tyrosyl-tRNA synthetase (TyrRS) from Methanococcus jannaschii is mutated to recognize only the halogenated phenylalanine and not endogenous tyrosine.

-

Suppression: An orthogonal tRNA (

) recognizes the UAG stop codon.[5] -

Incorporation: The ribosome inserts the halogenated amino acid at the site of the UAG codon, allowing for site-specific labeling (e.g., for X-ray crystallography phasing or cross-coupling).

GCE Workflow Diagram

Figure 2: The Genetic Code Expansion cycle for incorporating halogenated phenylalanines into proteins.

Diagnostic & Therapeutic Utility

Positron Emission Tomography (PET)

The introduction of the fluorine-18 isotope (

-

Target: L-type amino acid transporters (LAT1), which are upregulated in many cancers (gliomas, melanomas).

-

Compound: L-4-borono-2-[

]fluoro-phenylalanine ( -

Significance: Originally designed for Boron Neutron Capture Therapy (BNCT), the

-labeled variant allows for precise tumor delineation before neutron irradiation.

Serotonin Depletion (Research Tool)

Fenclonine (p-CPA) remains the gold standard in neuroscience for inducing serotonin depletion. By irreversibly inhibiting tryptophan hydroxylase, it allows researchers to study the specific behavioral roles of serotonin (sleep, aggression, mood) by subtracting it from the system.

References

-

Schulze, E., & Barbieri, J. (1879). Ueber das Vorkommen eines Phenylamidopropionsäure-Derivates in Keimpflanzen von Lupinus luteus. Berichte der deutschen chemischen Gesellschaft. Link

-

Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code. Science, 301(5635), 964-967. Link

-

National Toxicology Program (NTP). (1992).[6] NTP Chemical Repository Database: p-Fluorophenylalanine. Link

-

Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: A Specific Depletor of Brain Serotonin.[7] Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516. Link

-

Wang, L., & Schultz, P. G. (2004). Expanding the Genetic Code. Angewandte Chemie International Edition, 44(1), 34-66. Link

-

Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Link

Sources

- 1. Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System [mdpi.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Expanding the genetic code - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Amino Acids - Alanine [biology.arizona.edu]

- 5. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]

- 6. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effect of serotonin depletion by p-chlorophenylalanine upon discriminative behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to L-Phenylalanine, 3-bromo-, hydrochloride: From Sourcing to Application

This technical guide provides an in-depth exploration of L-Phenylalanine, 3-bromo-, hydrochloride (CAS: 122243-52-3), a halogenated, non-proteinogenic amino acid increasingly utilized in sophisticated drug discovery and chemical biology applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering practical insights into its procurement, synthesis, characterization, and strategic implementation in research programs.

Introduction: The Strategic Value of 3-Bromo-L-phenylalanine

3-Bromo-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, distinguished by the presence of a bromine atom at the meta-position of the phenyl ring. This seemingly subtle modification imparts a range of valuable properties, making it a versatile tool for molecular design. The bromine atom serves as a convenient synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR).[1] Furthermore, the electronic and steric influence of the bromine atom can modulate the binding affinity and selectivity of peptides and small molecules for their biological targets.[2] This guide will focus on the hydrochloride salt form, which often exhibits improved solubility and handling characteristics compared to the free amino acid.

Sourcing and Procurement of L-Phenylalanine, 3-bromo-, hydrochloride

A reliable supply of high-purity starting materials is paramount for reproducible research. Several reputable chemical suppliers offer L-Phenylalanine, 3-bromo-, and its hydrochloride salt. When selecting a supplier, it is crucial to consider not only the listed purity but also the analytical data provided, such as HPLC, NMR, and elemental analysis, to ensure the material's identity and quality.

Below is a comparative table of prominent commercial suppliers. Researchers should always request a certificate of analysis for each batch.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | 3-Bromo-L-phenylalanine | 82311-69-1 | ≥95% | Often available from Aldrich Partner.[3] |

| Chem-Impex | 3-Bromo-L-phenylalanine | 82311-69-1 | ≥98% (HPLC) | Provides detailed physical properties.[2] |

| MedChemExpress | 3-Bromo-L-phenylalanine | 82311-69-1 | Not specified | Offers various quantities for research use.[4] |

| ChemicalBook | 3-Bromo-L-phenylalanine | 82311-69-1 | Not specified | Lists multiple global suppliers.[5] |

| Tiantai Yisheng Biochemical Technology Co., Ltd. | 3-Bromo-L-phenylalanine | 82311-69-1 | Not specified | Manufacturer and supplier. |

Note: While many suppliers list the free amino acid, the hydrochloride salt is often available upon request or can be synthesized from the free amino acid.

Synthesis and Purification of L-Phenylalanine, 3-bromo-, hydrochloride

For laboratories requiring the hydrochloride salt or larger quantities than are commercially available, a straightforward synthesis from the Boc-protected precursor is a viable option. The following protocol describes the deprotection of (S)-N-Boc-3-Bromophenylalanine to yield L-Phenylalanine, 3-bromo-, hydrochloride.

Synthesis Workflow

Caption: Workflow for the synthesis and purification of L-Phenylalanine, 3-bromo-, hydrochloride.

Detailed Experimental Protocol

Materials:

-

(S)-N-Boc-3-Bromophenylalanine (1 equivalent)

-

4 M Hydrochloric acid in 1,4-Dioxane

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Suspend (S)-N-Boc-3-Bromophenylalanine (e.g., 5.0 g, 14.5 mmol) in a 4 M solution of hydrochloric acid in 1,4-dioxane (e.g., 75 mL) in a round-bottom flask equipped with a magnetic stir bar.[5]

-

Stir the suspension at room temperature for 16 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion of the reaction, a white precipitate of the hydrochloride salt will have formed.[5]

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with diethyl ether to remove any residual starting material and solvent.[5]

-

Dry the purified L-Phenylalanine, 3-bromo-, hydrochloride under vacuum to a constant weight. A typical yield is around 89%.[5]

Causality behind Experimental Choices:

-

4M HCl in Dioxane: This reagent is a standard and effective choice for the cleavage of the tert-butyloxycarbonyl (Boc) protecting group under anhydrous conditions, which prevents unwanted side reactions.

-

Stirring for 16 hours: This extended reaction time ensures the complete removal of the Boc group.

-

Washing with Diethyl Ether: Diethyl ether is used as the washing solvent due to the insolubility of the hydrochloride salt in it, while effectively dissolving any remaining organic impurities.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized or purchased material.

Spectroscopic and Chromatographic Data

| Analytical Technique | Expected Results for L-Phenylalanine, 3-bromo-, hydrochloride |

| ¹H NMR (400 MHz, D₂O) | Aromatic protons (multiplets, ~7.2-7.6 ppm), α-proton (triplet or dd, ~4.3 ppm), β-protons (multiplets, ~3.1-3.3 ppm). The exact shifts will depend on the solvent. |

| ¹³C NMR (100 MHz, D₂O) | Aromatic carbons (multiple signals, ~120-140 ppm, including C-Br at ~122 ppm), α-carbon (~55 ppm), β-carbon (~37 ppm), carbonyl carbon (~175 ppm). |

| FT-IR (KBr pellet) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretch from the ammonium salt (~3000-3200 cm⁻¹), C=O stretch from the carboxylic acid (~1730-1750 cm⁻¹), aromatic C=C stretches (~1400-1600 cm⁻¹), and a C-Br stretch (~500-600 cm⁻¹). |

| Mass Spectrometry (ESI+) | Expected m/z for the free amino acid [M+H]⁺: 244.0/246.0 (due to the isotopic pattern of bromine). |

| Chiral HPLC | A single peak for the L-enantiomer when using a suitable chiral stationary phase. |

Exemplary Analytical Protocols

Objective: To confirm the chemical structure and proton/carbon environments.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of L-Phenylalanine, 3-bromo-, hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with 16-32 scans and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum with 1024-4096 scans and a relaxation delay of 2-5 seconds.

Objective: To determine the enantiomeric purity of the L-amino acid.

Methodology:

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as a Lux Cellulose or Chiralpak column is recommended for the separation of amino acid enantiomers.[6]

-

Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is a common starting point for reversed-phase chiral separations.[6]

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

-

Detection: UV detection at 210 nm is suitable for phenylalanine derivatives.[7]

-

Validation: The method should be validated by running a racemic standard of DL-3-bromophenylalanine to confirm the separation of the two enantiomers.

Applications in Drug Discovery and Chemical Biology

The unique properties of 3-Bromo-L-phenylalanine make it a valuable building block in several areas of research.

Solid-Phase Peptide Synthesis (SPPS)

3-Bromo-L-phenylalanine can be readily incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis protocols. The Fmoc-protected version of the amino acid is commercially available and can be coupled to a growing peptide chain on a solid support. The bromine atom can then be used for post-synthetic modifications, such as the introduction of fluorescent probes, cross-linking agents, or other functionalities to study peptide structure and function.

Structure-Activity Relationship (SAR) Studies and GPCR Ligand Design

The bromine atom serves as an excellent point for diversification in SAR studies. By performing cross-coupling reactions on the brominated phenyl ring, a library of analogs can be rapidly synthesized to probe the binding pocket of a target protein.

A particularly relevant application is in the design of G protein-coupled receptor (GPCR) ligands. GPCRs are a major class of drug targets, and the development of selective agonists and antagonists is a key focus of pharmaceutical research.[8]

Example Application: Design of a GPCR Antagonist

Consider the development of an antagonist for a hypothetical GPCR where a hydrophobic pocket is adjacent to the binding site of a phenylalanine-containing lead compound. The incorporation of 3-bromo-L-phenylalanine allows for the exploration of this pocket through Suzuki coupling with various boronic acids.

Caption: A workflow illustrating the use of 3-Bromo-L-phenylalanine in the design of a GPCR antagonist.

This strategic modification can lead to the identification of antagonists with improved potency and selectivity by establishing favorable interactions within the target's binding site. The conversion of a known agonist to an antagonist through targeted chemical modification is a powerful strategy in drug design.[9]

GPCR Signaling Pathway

The binding of an antagonist to a GPCR blocks the downstream signaling cascade that is typically initiated by an agonist.

Caption: A simplified diagram of a GPCR signaling pathway illustrating the role of an antagonist.

Conclusion

L-Phenylalanine, 3-bromo-, hydrochloride is a versatile and valuable building block for researchers in drug discovery and chemical biology. Its utility as a synthetic intermediate for generating diverse chemical libraries, coupled with its potential to modulate biological activity, makes it a powerful tool for probing and manipulating biological systems. This guide has provided a comprehensive overview of its sourcing, synthesis, characterization, and application, with the aim of empowering researchers to effectively integrate this compound into their research endeavors.

References

-

Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available from: [Link]

-

Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. Available from: [Link]

-

3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem. PubChem. Available from: [Link]

- Method of preparing phenylalanine. Google Patents.

-

HPLC chromatograms of phenylalanine (standard solutions) at different... | Download Scientific Diagram - ResearchGate. ResearchGate. Available from: [Link]

-

De novo design of miniprotein agonists and antagonists targeting G protein-coupled receptors | bioRxiv. bioRxiv. Available from: [Link]

-

GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC. NCBI. Available from: [Link]

-

4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem - NIH. PubChem. Available from: [Link]

-

The Chemical Versatility of Fmoc-L-3-Bromophenylalanine: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Bromo-L-phenylalanine | 82311-69-1 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-Bromo-L-phenylalanine | 82311-69-1 [chemicalbook.com]

- 6. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. De novo design of miniprotein agonists and antagonists targeting G protein-coupled receptors | bioRxiv [biorxiv.org]

- 9. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Analysis of 3-Bromo-L-phenylalanine Hydrochloride

Introduction: The Critical Role of Purity in a Key Building Block

3-Bromo-L-phenylalanine hydrochloride is a non-natural amino acid derivative of significant interest in pharmaceutical and biochemical research. The incorporation of a bromine atom at the meta-position of the phenyl ring modifies its steric and electronic properties, making it a valuable building block for synthesizing novel peptides, enzyme inhibitors, and other biologically active molecules.[1] Its utility in drug discovery, particularly in modulating protein interactions and enzymatic pathways, demands an exceptionally high degree of purity.[1] The presence of even minute quantities of impurities—be they isomeric, enantiomeric, or process-related—can drastically alter the efficacy, safety, and pharmacological profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the analysis and purity assessment of 3-bromo-L-phenylalanine hydrochloride. It is designed for researchers, analytical scientists, and drug development professionals who require robust, validated methods to ensure the quality and consistency of this critical raw material. We will move beyond simple procedural lists to explore the scientific rationale behind each analytical choice, establishing a self-validating system for quality control.

Section 1: The Impurity Landscape: Origins and Identification

A thorough understanding of potential impurities is the foundation of any robust analytical strategy. Impurities in 3-bromo-L-phenylalanine hydrochloride typically arise from the synthetic route and subsequent purification processes.

-

Regioisomeric Impurities: The bromination of L-phenylalanine can lead to the formation of positional isomers, namely 2-bromo-L-phenylalanine and 4-bromo-L-phenylalanine . The relative distribution of these isomers is highly dependent on the specific synthetic conditions (e.g., catalyst, solvent, temperature). Their presence is problematic as they can be incorporated into peptides or drug molecules, leading to incorrect structures with potentially altered biological activity.

-

Enantiomeric Impurity: The presence of the unnatural D-enantiomer, 3-bromo-D-phenylalanine , is a critical quality attribute. Biological systems are exquisitely stereospecific, and the D-isomer may be inactive, exhibit different activity, or even introduce toxicity. This impurity can arise from racemization during synthesis or from the use of non-enantiopure starting materials.

-

Process-Related Impurities: This broad category includes residual starting materials (e.g., L-phenylalanine), reagents from the synthesis (e.g., brominating agents), and residual solvents used during reaction and crystallization.

-

Inorganic Impurities: Inorganic salts and residues from catalysts can be carried through the manufacturing process. These are typically monitored by non-specific tests like residue on ignition.

The following diagram illustrates the potential pathways leading to these key impurities.

Caption: Origin of potential impurities during the synthesis of 3-bromo-L-phenylalanine HCl.

Section 2: Orthogonal Analytical Strategy for Complete Characterization

No single analytical technique can provide a complete purity profile. A multi-faceted, or orthogonal, approach is essential for confident characterization. This involves combining high-resolution separation techniques with specific identification and quantification methods.

Chromatographic Methods: The Core of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and impurity profile of 3-bromo-L-phenylalanine hydrochloride.[1]

A. Reversed-Phase HPLC (RP-HPLC) for Purity and Regioisomer Analysis

-

Causality: RP-HPLC separates compounds based on their hydrophobicity. The core L-phenylalanine structure is modified by the bromine atom, making it more hydrophobic than the starting material. The different positions of the bromine atom in the 2-, 3-, and 4-isomers create subtle differences in their interaction with the nonpolar stationary phase (e.g., C18), allowing for their separation. The use of an acidic mobile phase modifier, like trifluoroacetic acid (TFA), is crucial. It protonates the carboxylic acid and amino groups, suppressing silanol interactions with the column and ensuring sharp, symmetrical peak shapes for accurate quantification.[2] UV detection is ideal as the phenyl ring provides strong chromophores.

Protocol 1: RP-HPLC Purity Assay

-

Instrumentation: HPLC system with UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve an accurately weighed amount of the hydrochloride salt in the mobile phase starting condition (e.g., 95:5 Mobile Phase A:B) to a final concentration of ~0.5 mg/mL.

-

System Suitability: Inject a standard solution containing 3-bromo-L-phenylalanine and spiked amounts of L-phenylalanine and the other bromo-isomers. The resolution between all peaks should be ≥ 1.5.

-

Analysis: Inject the sample solution and integrate all peaks. Purity is calculated using the area percent method.

B. Chiral HPLC for Enantiomeric Purity

-

Causality: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by RP-HPLC. Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral molecule.[3] This creates a chiral environment where the D- and L-enantiomers of 3-bromophenylalanine form transient diastereomeric complexes with the CSP, leading to different retention times and enabling their separation. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, ristocetin) are often effective for separating amino acid enantiomers in reversed-phase mode.[4]

Protocol 2: Chiral HPLC for Enantiomeric Excess

-

Instrumentation: HPLC system with UV detector.

-

Column: Teicoplanin-based Chiral Stationary Phase, 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase: Isocratic mixture of Acetonitrile and aqueous buffer (e.g., 20 mM ammonium acetate), ratio to be optimized (e.g., 70:30 v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.2 mg/mL.

-

System Suitability: Inject a racemic (50:50 D/L) standard of 3-bromo-phenylalanine to confirm peak identification and ensure baseline resolution (R ≥ 1.5).

-

Analysis: Inject the sample and quantify the area of the D-isomer peak relative to the L-isomer peak.

Spectroscopic and Physicochemical Confirmation

While chromatography quantifies purity, spectroscopic and other physical tests confirm identity and other critical quality attributes.

A. Structural Confirmation: NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides unequivocal structural confirmation. The proton (¹H) NMR spectrum will show characteristic signals for the aromatic protons, whose splitting pattern is unique to the 1,3-disubstitution pattern, distinguishing it from the 1,2- and 1,4-isomers. The signals for the alpha- and beta-protons of the amino acid backbone confirm the core structure. Carbon (¹³C) NMR complements this by confirming the number and type of carbon atoms.[5]

-

Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition (C9H10BrNO2). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be visible in the mass spectrum, serving as a definitive marker for the presence of a single bromine atom.[5]

B. Stereochemical Identity: Specific Optical Rotation

-

Causality: As a chiral molecule, 3-bromo-L-phenylalanine rotates the plane of polarized light. The direction and magnitude of this rotation are specific to the enantiomer, temperature, solvent, and wavelength used.[6] A measurement that is levorotatory or has a significantly different magnitude from the established value for the L-isomer would indicate either the presence of the D-enantiomer or a gross contamination. This is a classic, yet powerful, test for confirming the bulk stereochemical integrity.

Protocol 3: Specific Optical Rotation

-

Instrumentation: A calibrated polarimeter.

-

Light Source: Sodium D-line (589 nm).

-

Temperature: 20°C or 25°C, controlled.

-

Sample Preparation: Accurately prepare a solution of the sample at a specified concentration (c) in a defined solvent (e.g., c=2 in 1N NaOH).[1]

-

Measurement: Measure the observed rotation (α) in a 1-decimeter (l) pathlength cell.

-

Calculation: Specific Rotation [α] = α / (c × l).

-

Acceptance Criterion: The result must fall within the range specified for the reference material.

C. Residual Volatiles and Inorganic Content

-

Loss on Drying (LOD): This gravimetric test measures the amount of volatile matter (primarily water and residual solvents) driven off under specified drying conditions (e.g., in an oven at 105°C).[7][8] It provides a measure of total volatile content. The procedure is outlined in USP General Chapter <731>.[9][10]

-

Residue on Ignition (ROI) / Sulfated Ash: This test quantifies the amount of non-volatile inorganic impurities. The sample is ignited, and the residue is weighed.[11][12][13] The procedure often involves treatment with sulfuric acid to convert metal oxides and salts to more stable sulfates before ignition at a high temperature (e.g., 600 ± 50°C), as detailed in USP General Chapter <281>.[11][12][14]

Section 3: Integrated Quality Control Workflow

A robust quality control (QC) strategy integrates these techniques into a logical workflow, from initial identity confirmation to final purity certification.

Caption: Integrated workflow for the quality control and release testing of the material.

Data Summary and Typical Specifications

The following table summarizes the key analytical tests and typical acceptance criteria for high-purity 3-bromo-L-phenylalanine hydrochloride intended for pharmaceutical development.

| Parameter | Method | Typical Acceptance Criteria | Rationale |

| Identity | ¹H NMR & MS | Spectrum conforms to reference standard; MW confirmed | Confirms chemical structure and molecular weight. |

| Assay | RP-HPLC | ≥ 98.0% | Quantifies the main component. |

| Regioisomers | RP-HPLC | Any single isomer ≤ 0.5%; Total isomers ≤ 1.0% | Controls structurally similar but incorrect impurities. |

| Enantiomeric Purity | Chiral HPLC | D-Isomer ≤ 0.2% | Ensures stereochemical purity, critical for biological activity. |

| Specific Optical Rotation | Polarimetry | Conforms to reference range (e.g., +3 ± 1° for the free base)[1] | Confirms bulk L-configuration. |

| Loss on Drying | USP <731> | ≤ 0.5% | Controls residual water and volatile solvents. |

| Residue on Ignition | USP <281> | ≤ 0.2% | Controls non-volatile inorganic impurities. |

Conclusion

The comprehensive analysis of 3-bromo-L-phenylalanine hydrochloride is a prerequisite for its successful application in research and drug development. A quality control strategy built on the pillars of orthogonal chromatographic techniques, definitive spectroscopic identification, and fundamental physicochemical tests ensures that this critical building block meets the stringent requirements for safety and efficacy. By understanding the scientific basis for each method—the "why" behind the "how"—scientists can confidently validate their materials, troubleshoot deviations, and ensure the integrity of their downstream applications. This integrated approach provides a self-validating system that guarantees the identity, strength, quality, and purity of every batch.

References

-

HPLC measurement of phenylalanine by direct injection of plasma onto an internal-surface reversed-phase silica support. PubMed, National Center for Biotechnology Information.[Link]

-

Determination of Boronophenylalanine in Biological Samples Using Precolumn o-Phthalaldehyde Derivatization and Reversed-Phase High-Performance Liquid Chromatography. Analytical Biochemistry, Vol. 285, No. 1.[Link]

-

Determination of boronophenylalanine in biological samples using precolumn o-phthalaldehyde derivatization and reversed-phase high-performance liquid chromatography. PubMed, National Center for Biotechnology Information.[Link]

-

Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar.[Link]

-

Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate.[Link]

-

Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate.[Link]

-

Amino Acid Analysis General Chapter. United States Pharmacopeia.[Link]

-

3-Bromo-L-phenylalanine. PubChem, National Center for Biotechnology Information.[Link]

-

Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Canadian Journal of Chemistry, Vol. 47, No. 15.[Link]

-

BRIEFING <281> Residue on Ignition, USP 28 page 2303. United States Pharmacopeia.[Link]

-

Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. National Institutes of Health.[Link]

-

<731> LOSS ON DRYING. United States Pharmacopeia.[Link]

-

Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. ACS Publications.[Link]

-

General Chapters: <731> LOSS ON DRYING. USP29-NF24.[Link]

-

2.2.56. Amino acid analysis. European Pharmacopoeia 6.0.[Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry.[Link]

-

Protein Polarimetry, Perfected: Specific Rotation Measurement for the Refracto-Polarimetric Detection of Cryptic Protein Denaturation. MDPI.[Link]

-

Phenylalanine-impurities. Pharmaffiliates.[Link]

-

USP 281 ROI Residue On Ignition. Scribd.[Link]

-

The optical activity of amino acids. issr.edu.kh.[Link]

-

Residue on Ignition USP chapter 281. YouTube.[Link]

-

PHARMACOPEIAL DISCUSSION GROUP - STAGE 5B SIGN-OFF DOCUMENT - Residue on Ignition/Sulphated Ash (Revision 2). PMDA.[Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications.[Link]

-

<731> Loss on Drying. USP-NF.[Link]

-

of (L)-amino acids showing specific rotation that are slightly higher... ResearchGate.[Link]

-

Loss on Drying (LOD). PharmaSciences.[Link]

-

Official Monographs for Part I / L-Phenylalanine. Japanese Pharmacopoeia.[Link]

-

bmse000045 L-Phenylalanine at BMRB. Biological Magnetic Resonance Bank.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. pharmasciences.in [pharmasciences.in]

- 9. drugfuture.com [drugfuture.com]

- 10. usp.org [usp.org]

- 11. usp.org [usp.org]

- 12. usp.org [usp.org]

- 13. scribd.com [scribd.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Fundamental Characteristics of Brominated Amino Acids

Abstract